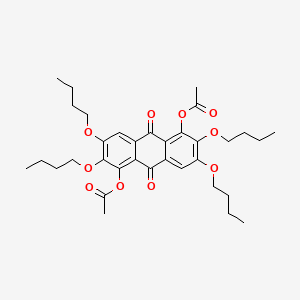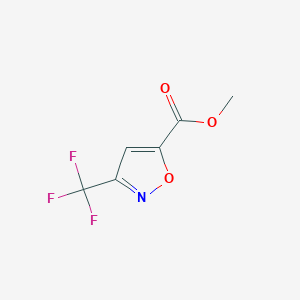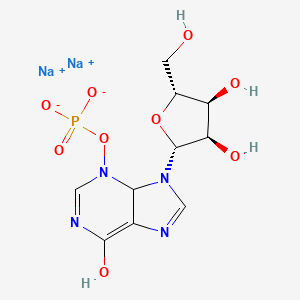
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is a complex organic compound. It is a sodium salt derivative of a nucleotide, which plays a crucial role in various biochemical processes. This compound is significant in the fields of biochemistry and molecular biology due to its involvement in cellular metabolism and genetic information transfer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate typically involves the phosphorylation of the corresponding nucleoside. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using nucleoside phosphorylases or chemical synthesis through multi-step processes. The choice of method depends on the desired purity and yield. Enzymatic methods are preferred for high-purity requirements, while chemical synthesis is used for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and phosphorylating agents like POCl3. The reactions are typically carried out under controlled pH and temperature to ensure specificity and yield .
Major Products
The major products formed from these reactions include various phosphorylated nucleosides, deoxy derivatives, and substituted nucleosides, which have significant applications in biochemistry and molecular biology .
Applications De Recherche Scientifique
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is widely used in scientific research, including:
Chemistry: As a precursor in the synthesis of nucleotides and nucleic acids.
Biology: In studies of DNA and RNA synthesis and repair mechanisms.
Medicine: As a potential therapeutic agent in antiviral and anticancer treatments.
Industry: In the production of nucleotide-based pharmaceuticals and biochemical reagents.
Mécanisme D'action
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and metabolism. The molecular targets include DNA polymerases, RNA polymerases, and kinases, which are crucial for genetic information transfer and cellular energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-9-((2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione: A nucleoside analog with similar biochemical properties.
2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: Another nucleoside analog used in antiviral research.
Uniqueness
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is unique due to its specific phosphate group, which enhances its solubility and reactivity in biochemical reactions. This makes it particularly valuable in studies involving phosphorylation and nucleotide metabolism .
Propriétés
Formule moléculaire |
C10H13N4Na2O9P |
|---|---|
Poids moléculaire |
410.18 g/mol |
Nom IUPAC |
disodium;[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4H-purin-3-yl] phosphate |
InChI |
InChI=1S/C10H15N4O9P.2Na/c15-1-4-6(16)7(17)10(22-4)13-2-11-5-8(18)12-3-14(9(5)13)23-24(19,20)21;;/h2-4,6-7,9-10,15-18H,1H2,(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,9?,10-;;/m1../s1 |
Clé InChI |
UDHMZZDVRUBUJB-ISYCWPTJSA-L |
SMILES isomérique |
C1=NC2=C(N=CN(C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
C1=NC2=C(N=CN(C2N1C3C(C(C(O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


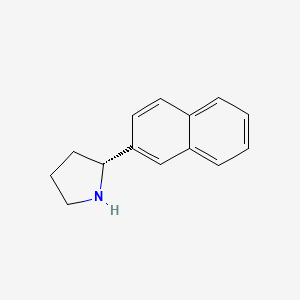
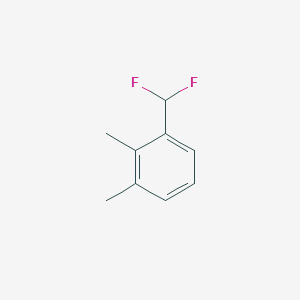
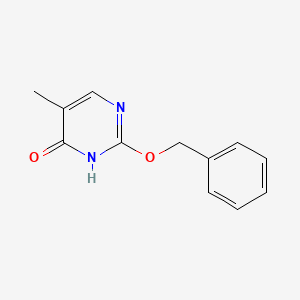
![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
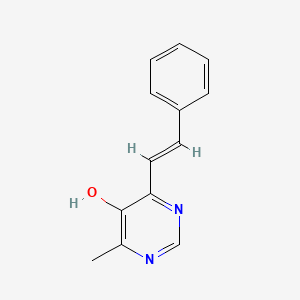
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 4,4'-dimethyl-](/img/structure/B13123800.png)
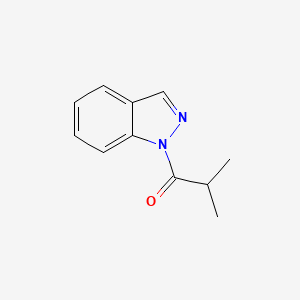
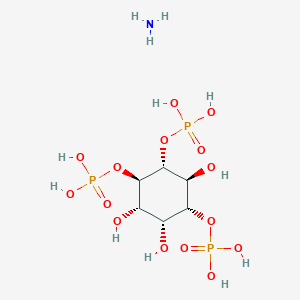
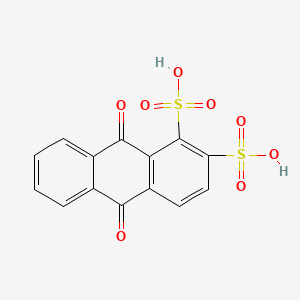
![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
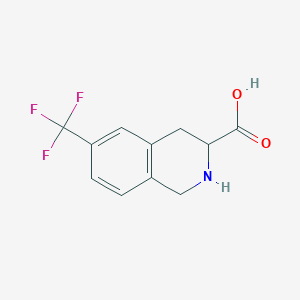
![4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
